molecular formula C21H23F2N5O2S B2511473 N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1242861-89-7

N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Katalognummer B2511473
CAS-Nummer: 1242861-89-7
Molekulargewicht: 447.5
InChI-Schlüssel: UXHJXDZYHLBAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23F2N5O2S and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

  • Synthesis and Antimicrobial Activity : Novel heterocyclic aryl monoazo organic compounds, including variations with a seleno derivative of pyridine, exhibited significant in vitro screening of antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

  • Potential in Antitumor and Antioxidant Activities : Cyanoacetamide derivatives demonstrated promising antioxidant activities, with applications in heterocyclic chemistry and potentially as antitumor agents (Bialy & Gouda, 2011).

  • Enantioselective Synthesis for CGRP Receptor Inhibitor : An enantioselective process was developed for the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, indicating potential applications in neuropharmacology (Cann et al., 2012).

  • Anti-Angiogenic and DNA Cleavage Activities : Piperidine derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential use in cancer research and therapy (Kambappa et al., 2017).

Specific Syntheses and Their Implications

  • Novel Fluoroquinolones with Antimycobacterial Activities : Synthesized fluoroquinolones showed significant in vitro and in vivo activities against Mycobacterium tuberculosis, indicating potential for treating tuberculosis (Senthilkumar et al., 2009).

  • Synthesis of Novel N,S-Containing Heterocycles : Aminomethylation of piperidinium derivatives led to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, which could have implications in medicinal chemistry (Dotsenko et al., 2012).

  • Heterocyclic Carboxamides as Antipsychotic Agents : Synthesis and evaluation of heterocyclic carboxamides showed potential as antipsychotic agents, with specific compounds exhibiting promising in vivo activities (Norman et al., 1996).

  • Synthesis of Piperazine-2,6-Dione Derivatives for Anticancer Activity : Various synthesized compounds exhibited good anticancer activity against different cancer cell lines, suggesting their potential in cancer treatment (Kumar et al., 2013).

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O2S/c22-14-1-4-17(16(23)11-14)25-19(29)12-31-20-6-5-18(26-27-20)28-9-7-13(8-10-28)21(30)24-15-2-3-15/h1,4-6,11,13,15H,2-3,7-10,12H2,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHJXDZYHLBAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.